三环己基膦氧化物

描述

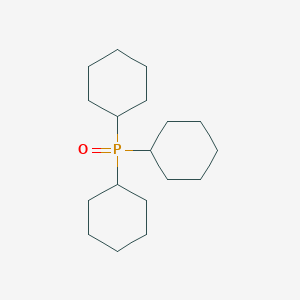

Tricyclohexylphosphine oxide is an organophosphorus compound with the molecular formula C₁₈H₃₃OP. It is characterized by the presence of three cyclohexyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its stability and is widely used in various chemical reactions and industrial applications.

科学研究应用

Tricyclohexylphosphine oxide is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a ligand in metal-catalyzed reactions, facilitating various organic transformations such as Suzuki coupling and Heck reactions.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用机制

Target of Action

Tricyclohexylphosphine oxide is a tertiary phosphine oxide with the molecular formula C18H33OP . It is commonly used as a ligand in organometallic chemistry . The primary targets of this compound are metal ions in organometallic complexes, where it acts as a ligand .

Mode of Action

The compound interacts with its targets by donating its lone pair of electrons to the metal ion, forming a coordinate covalent bond . This interaction stabilizes the metal ion and facilitates various chemical reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in organometallic chemistry, particularly in the formation of complexes like the grubbs’ catalyst and the crabtree’s catalyst . These complexes are involved in various chemical reactions, including olefin metathesis and homogeneous hydrogenation .

Pharmacokinetics

It is known that the compound is a white solid with a melting point of 82 °c . , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of tricyclohexylphosphine oxide’s action are largely dependent on the specific organometallic complex it forms. For instance, in the Grubbs’ catalyst, the compound facilitates the metathesis of olefins . In the Crabtree’s catalyst, it aids in the homogeneous hydrogenation of unsaturated organic compounds .

准备方法

Synthetic Routes and Reaction Conditions: Tricyclohexylphosphine oxide can be synthesized through the oxidation of tricyclohexylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the complete conversion of tricyclohexylphosphine to tricyclohexylphosphine oxide.

Industrial Production Methods: In industrial settings, tricyclohexylphosphine oxide is produced using large-scale oxidation processes. The starting material, tricyclohexylphosphine, is subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity.

化学反应分析

Types of Reactions: Tricyclohexylphosphine oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state compounds.

Reduction: It can be reduced back to tricyclohexylphosphine using reducing agents such as trichlorosilane and triethylamine.

Substitution: It can participate in substitution reactions where the cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, catalysts.

Reduction: Trichlorosilane, triethylamine.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Tricyclohexylphosphine.

Substitution: Substituted phosphine oxides.

相似化合物的比较

Triphenylphosphine oxide: Another widely used phosphine oxide with three phenyl groups instead of cyclohexyl groups.

Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite compound with bulky tert-butyl groups.

Comparison:

Tricyclohexylphosphine oxide: is unique due to its three cyclohexyl groups, which provide significant steric hindrance and influence its reactivity in catalytic processes. In contrast, triphenylphosphine oxide has phenyl groups that offer different electronic and steric properties, making it suitable for different applications. Tris(2,4-di-tert-butylphenyl)phosphite, with its bulky tert-butyl groups, is used primarily as an antioxidant in polymers and resins.

生物活性

Tricyclohexylphosphine oxide (Cy₃PO) is a phosphine oxide that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and interactions with lanthanides, supported by data tables and case studies.

Tricyclohexylphosphine oxide is characterized by its bulky tricyclohexyl groups attached to a phosphorus atom with a double bond to oxygen. This structure contributes to its unique chemical behavior, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of tricyclohexylphosphine oxide as an anticancer agent. Research indicates that phosphine oxides can disrupt cellular processes, leading to apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of various aziridine phosphine oxides, including Cy₃PO, on human cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results are summarized in Table 1.

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Cy₃PO | 25 | HeLa | Induction of ROS, cell cycle arrest |

| Compound 5 | 15 | Ishikawa | Increased apoptosis, S-phase arrest |

| Compound 7 | 20 | HeLa | Similar mechanisms as Compound 5 |

The study found that Cy₃PO exhibited significant inhibition of cell viability, with an IC₅₀ value of 25 µM against HeLa cells. The mechanism involved the induction of reactive oxygen species (ROS) and subsequent cell cycle arrest in the S phase, suggesting a dual mechanism of action involving both antiproliferative and pro-apoptotic effects .

Antibacterial Activity

Tricyclohexylphosphine oxide has also been evaluated for its antibacterial properties. In preliminary investigations, it demonstrated moderate efficacy against various bacterial strains, although the exact mechanisms remain under exploration.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

The data indicate that while Cy₃PO has some antibacterial activity, further modifications or combinations with other agents may enhance its efficacy against resistant strains .

Interaction with Lanthanides

Tricyclohexylphosphine oxide forms complexes with lanthanide ions, which can significantly influence their chemical properties and biological activity. Research has shown that these complexes exhibit unique bonding characteristics that may enhance their stability and reactivity.

Case Study: Lanthanide Complexes

A study focused on the synthesis and characterization of americium tribromide tris(tricyclohexylphosphine oxide) complexes revealed interesting insights into their bonding nature:

属性

IUPAC Name |

dicyclohexylphosphorylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFPWWWXFFNJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160001 | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13689-19-5 | |

| Record name | Tricyclohexylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13689-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tricyclohexylphosphine oxide interact with metal centers in complexes?

A1: Tricyclohexylphosphine oxide (OPCy3) acts as a strong neutral donor ligand, coordinating to metal centers primarily through its oxygen atom. [, , , , , , , ] This interaction is evident in various lanthanide and americium complexes where OPCy3 occupies axial positions in pentagonal bipyramidal structures or coordinates in a cis fashion in pseudo-octahedral complexes. [, , , , , , , ] The strength of this interaction can be influenced by the size of the metal ion and steric factors associated with the ligand itself. []

Q2: What is the impact of tricyclohexylphosphine oxide on the solution behavior of lanthanide complexes?

A2: NMR studies of lanthanide nitrate complexes with OPCy3 reveal dynamic behavior in solution. [] While early lanthanide complexes display a single species in solution, heavier lanthanide complexes exhibit multiple species and inequivalent phosphorus environments at low temperatures. [] This fluxional behavior is dependent on both the lanthanide ion size and the steric bulk of the phosphine oxide ligand. []

Q3: Can tricyclohexylphosphine oxide influence the reactivity of rare-earth complexes?

A3: Yes, the presence of OPCy3 as a neutral donor ligand can significantly impact the reactivity of rare-earth complexes. For example, in low-symmetry β-diketimine aryloxide rare-earth complexes, OPCy3 suppresses a base-promoted elimination pathway, enhancing the catalyst's performance in the stereospecific ring-opening polymerization of rac-β-butyrolactone. [] This highlights the role of OPCy3 in stabilizing reactive intermediates and influencing reaction pathways.

Q4: How does tricyclohexylphosphine oxide contribute to the magnetic properties of metal complexes?

A4: While OPCy3 primarily acts as a supporting ligand, its presence can indirectly influence the magnetic properties of metal complexes. For example, in a series of tris(alkyl) holmium(III) adducts, the substitution of THF ligands with OPCy3 leads to a loss of slow magnetic relaxation observed in the parent complex. [] This suggests that the coordination environment and steric factors introduced by OPCy3 can affect the magnetic anisotropy and quantum tunneling pathways in such complexes.

Q5: How does the structure of tricyclohexylphosphine oxide relate to its coordination behavior?

A5: The bulky cyclohexyl groups in OPCy3 contribute to its steric demand, influencing the coordination number and geometry of the resulting metal complexes. [, , ] Additionally, the strong electron-donating nature of the phosphoryl group (P=O) makes it a good σ-donor ligand, facilitating strong interactions with metal centers. [, ]

Q6: What is the molecular formula and weight of tricyclohexylphosphine oxide?

A6: The molecular formula of tricyclohexylphosphine oxide is C18H33OP, and its molecular weight is 296.43 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize tricyclohexylphosphine oxide and its complexes?

A7: Common spectroscopic techniques used for characterization include:

- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the P=O stretching frequency, which shifts upon coordination to a metal center. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, dynamics, and solution behavior of OPCy3 complexes. 1H, 13C, 15N, and 31P NMR are frequently employed. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in the identification and characterization of OPCy3 complexes. []

- X-ray Diffraction (XRD): Provides detailed information about the solid-state structure of OPCy3 complexes, including bond lengths, angles, and coordination geometry. [, , ]

Q8: How does tricyclohexylphosphine oxide compare to other phosphine oxide ligands?

A8: While tricyclohexylphosphine oxide (OPCy3) is widely studied, other phosphine oxides like tri-tert-butylphosphine oxide (tBu3PO) offer alternative steric and electronic properties. [] Research comparing lanthanide triflate complexes of OPCy3 and tBu3PO highlights how ligand choice affects structure and solution behavior. []

Q9: What are the applications of tricyclohexylphosphine oxide in materials chemistry?

A9: While not directly addressed in the provided research, OPCy3's ability to influence the reactivity and properties of metal complexes suggests potential applications in materials chemistry. Areas like catalysis, luminescent materials, and sensing could benefit from further exploration.

Q10: Are there any known methods for the production of tricyclohexylphosphine oxide?

A10: One method involves the hydrogenation of triphenylphosphine oxide in the presence of a catalyst to produce tricyclohexylphosphine oxide. [] This intermediate can then be further reacted to form tricyclohexylphosphine. []

Q11: What is the significance of the inverse trans influence observed in americium and lanthanide complexes with tricyclohexylphosphine oxide?

A11: The inverse trans influence (ITI) in these complexes results in shorter bond lengths for ligands trans to OPCy3 compared to cis or hetero trans ligands. [, ] This phenomenon, particularly pronounced in americium complexes, is attributed to stronger covalent interactions and the involvement of 5p and 6p orbitals in bonding. [, ]

Q12: How does the coordination of tricyclohexylphosphine oxide to lanthanide bromides differ from that of lanthanide nitrates or triflates?

A12: Research suggests differences in the coordination behavior of OPCy3 with different lanthanide salts. [] While specific details require further investigation, the nature of the counterion can influence factors like coordination number, geometry, and solution dynamics.

Q13: Has the adsorption of tricyclohexylphosphine oxide on gold surfaces been studied?

A13: Yes, X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRAS) studies have investigated the adsorption of OPCy3 on gold. [] Results indicate preferential adsorption of the unoxidized form with the phosphine atom oriented close to the gold surface. []

Q14: How does the presence of tricyclohexylphosphine oxide affect the performance of perovskite light-emitting diodes (PeLEDs)?

A14: Incorporating OPCy3 into the perovskite precursor solution during the fabrication of deep-blue PeLEDs can enhance device performance. [] It acts as a defect passivation agent, leading to higher quality films with improved external quantum efficiency (EQE) and luminance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。